1-[4-(1H-indol-3-yl)piperidino]ethan-1-one
Description
Significance of Indole (B1671886) and Piperidine (B6355638) Heterocyclic Systems in Drug Discovery
Heterocyclic compounds are foundational to the development of pharmaceuticals, with nitrogen-containing rings being particularly prominent. researchgate.net The indole and piperidine ring systems are two of the most important and frequently occurring scaffolds in medicinal chemistry, valued for their versatile biological activities and their presence in a vast number of natural products and synthetic drugs. nih.govnih.gov
The indole scaffold , a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is considered a "privileged structure" in drug discovery. nih.govscispace.com This is due to its ability to mimic the structure of tryptophan and to interact with a wide array of biological targets through various mechanisms, including hydrogen bonding and π-π stacking. nih.gov Its structural versatility has led to the development of drugs across numerous therapeutic areas, including anti-inflammatory agents (Indomethacin), anticancer treatments (Sunitinib), and antiviral medications (Delavirdine). bioworld.comeurekaselect.com The indole nucleus is a key component of many alkaloids and essential biomolecules like the neurotransmitter serotonin (B10506), highlighting its fundamental role in physiological processes. nih.gov
The piperidine scaffold , a six-membered saturated ring containing a nitrogen atom, is one of the most ubiquitous heterocyclic fragments in pharmaceuticals. nih.govencyclopedia.pub Found in numerous alkaloids like piperine (B192125) (from black pepper) and morphine, the piperidine ring is a crucial building block in drug design. encyclopedia.pubwikipedia.org Its flexible, chair-like conformation and basic nitrogen atom allow it to effectively interact with biological targets, while also improving the pharmacokinetic properties of a molecule, such as membrane permeability and metabolic stability. researchgate.net Consequently, piperidine derivatives are found in more than twenty classes of pharmaceuticals, including treatments for central nervous system (CNS) disorders (Haloperidol, Donepezil), analgesics, and antihistamines. nih.govencyclopedia.pubchemicalbook.com
Rationale for Investigating the 1-[4-(1H-indol-3-yl)piperidino]ethan-1-one Scaffold
The rationale for designing and investigating a hybrid molecule like this compound stems from the principle of molecular hybridization. This strategy involves covalently linking two or more pharmacophoric units to create a single molecule with the potential for a new or enhanced biological activity profile. The goal can be to develop a multi-target directed ligand (MTDL) that acts on multiple pathological pathways simultaneously, a particularly relevant approach for complex conditions like Alzheimer's disease. nih.gov
The this compound scaffold combines the 3-substituted indole motif with a piperidine ring. The indole-3-yl moiety is a classic bioisostere for tryptamine, allowing it to interact with targets such as serotonin receptors, while the piperidine unit can provide critical interactions with other receptors or enzymes and improve drug-like properties. nih.gov The N-acetyl group on the piperidine nitrogen further modifies the molecule's properties, potentially influencing its solubility, stability, and binding interactions.
The investigation of such scaffolds is driven by the hypothesis that this specific combination can yield compounds with unique therapeutic potential. For instance, research into structurally similar indole-piperidine amides has focused on developing MTDLs for Alzheimer's disease. These compounds aim to concurrently inhibit both cholinesterases (AChE) and β-secretase (BACE-1), two key enzymes in the disease's pathology. nih.gov The data from these related compounds illustrates the potential of the indole-piperidine core.
| Compound | hAChE IC50 (μM) | hBACE-1 IC50 (μM) | Inhibition Type (hAChE/hBACE-1) | Predicted CNS Permeability (PAMPA-BBB) |
|---|---|---|---|---|
| 23a | 0.32 | 0.39 | Mixed-type | Permeable |
This table presents data for a related compound, 5,6-dimethoxy-indole N-(2-(1-benzylpiperidine) carboxamide (23a), to demonstrate the therapeutic potential of the indole-piperidine scaffold. nih.gov
Historical Context of Structurally Related Indole-Piperidine Compounds in Therapeutic Development
The fusion of indole and piperidine motifs is not a new concept in medicinal chemistry; it has a rich history rooted in the study of natural alkaloids. Many potent alkaloids feature this combined architecture, which has served as an inspiration for synthetic chemists for decades.
Early research recognized the importance of the 4-(indol-3-yl)piperidine core in compounds targeting the central nervous system, particularly serotonin (5-HT) receptors. The structural similarity of the indole portion to serotonin itself made this scaffold a prime candidate for developing receptor agonists and antagonists. This has led to the exploration of indole-piperidine derivatives for treating conditions like migraine and psychiatric disorders. nih.gov
Over the years, this structural theme has been adapted for a wide range of biological targets. For example, compounds incorporating the 4-(indolyl-3)-piperidine structure have been investigated for their potential antiallergy properties, demonstrating antihistaminic activity and the ability to stabilize mast cells. nih.gov More recently, the focus has expanded to complex diseases, with indole-piperidine derivatives being designed as inhibitors of complement factor B for inflammatory and autoimmune diseases, and as potential therapies for neurodegenerative conditions like Alzheimer's disease. bioworld.comnih.gov The development of radiolabeled indole-piperidine compounds as potential imaging agents for mapping acetylcholinesterase in the brain further underscores the scaffold's versatility, even though specific candidates were found to be unsuitable for this purpose. nih.gov This historical progression from natural product mimics to highly tailored multi-target ligands illustrates the enduring value of the indole-piperidine scaffold in the quest for new medicines.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[4-(1H-indol-3-yl)piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-11(18)17-8-6-12(7-9-17)14-10-16-15-5-3-2-4-13(14)15/h2-5,10,12,16H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRFIVCWVSORYRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C2=CNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369502 | |
| Record name | 1-[4-(1H-indol-3-yl)piperidino]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26727421 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
30030-83-2 | |
| Record name | 1-[4-(1H-indol-3-yl)piperidino]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 1 4 1h Indol 3 Yl Piperidino Ethan 1 One and Analogues
Established Synthetic Pathways for the 1-[4-(1H-indol-3-yl)piperidino]ethan-1-one Core Structure
The construction of the this compound core structure is primarily achieved through two well-established synthetic strategies: the Fischer indole (B1671886) synthesis and the N-acetylation of a pre-synthesized 4-(1H-indol-3-yl)piperidine intermediate.
The Fischer indole synthesis stands as one of the oldest and most reliable methods for forming the indole ring. wikipedia.orgjk-sci.combyjus.com This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. byjus.comnumberanalytics.com For the synthesis of this compound, the key starting materials are phenylhydrazine and 1-acetyl-4-piperidone. The reaction is generally carried out in the presence of a Brønsted or Lewis acid catalyst, such as hydrochloric acid, sulfuric acid, or zinc chloride. wikipedia.org The process can often be performed as a one-pot reaction, which enhances its efficiency. byjus.com
An alternative and widely used approach involves the initial synthesis of the 4-(1H-indol-3-yl)piperidine core, followed by N-acetylation . The indole-piperidine core itself can be synthesized through various methods, including the Fischer indole synthesis using a protected 4-piperidone (B1582916) derivative. Once the 4-(1H-indol-3-yl)piperidine is obtained, the acetyl group is introduced onto the piperidine (B6355638) nitrogen. This is typically accomplished using common acetylating agents such as acetic anhydride (B1165640) or acetyl chloride in the presence of a base like triethylamine (B128534) to neutralize the acid byproduct. Acetic anhydride is often preferred due to its suitability for most acetylation reactions, leading to high purity and good yields under milder conditions compared to acetyl chloride. researchgate.net
Advanced Synthetic Approaches to this compound Derivatives
Modern synthetic chemistry has focused on developing more sophisticated methods that offer greater control over the molecular architecture and promote environmentally benign processes.
Regioselective and Stereoselective Synthesis Strategies
Achieving specific regioselectivity and stereoselectivity is crucial when synthesizing complex derivatives of the this compound scaffold.
Regioselective Synthesis: The functionalization of the indole ring can be directed to specific positions. For instance, directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org By choosing an appropriate directing group on the indole nitrogen, it is possible to direct lithiation, and subsequent electrophilic quench, to the C2 or C7 positions of the indole nucleus. While the N-acetyl group of the piperidine moiety is not a classical directing group for the indole ring, the strategic placement of a removable directing group on the indole nitrogen can allow for precise modifications before its removal.
Stereoselective Synthesis: The creation of chiral centers in the piperidine ring can be achieved through stereoselective reduction of a tetrahydropyridine (B1245486) precursor. The catalytic asymmetric hydrogenation of a 1-acetyl-4-(1H-indol-3-yl)-1,2,3,6-tetrahydropyridine intermediate, using chiral iridium or rhodium catalysts, can provide access to enantiomerically enriched piperidine derivatives. nih.govnih.gov The choice of catalyst and reaction conditions is critical in controlling the stereochemical outcome.
Implementation of Green Chemistry Principles in Synthesis
In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly synthetic routes.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a valuable tool to accelerate organic reactions, often leading to higher yields and shorter reaction times. nih.gov The Fischer indole synthesis, for instance, can be efficiently carried out under microwave-assisted conditions, which can significantly reduce the reaction time compared to conventional heating. researchgate.netorganic-chemistry.org Microwave-assisted synthesis has also been successfully applied to the preparation of various indole and piperidine-containing heterocyclic compounds. nih.govmdpi.com
Use of Greener Solvents: The replacement of volatile and hazardous organic solvents with more benign alternatives is a key aspect of green chemistry. Ionic liquids have been explored as environmentally friendly solvents and catalysts for the synthesis of indole derivatives. google.comresearchgate.netrsc.org Their low vapor pressure, thermal stability, and recyclability make them attractive alternatives to traditional organic solvents. juniperpublishers.comijiset.com Water has also been utilized as a solvent for the synthesis of certain indole-containing compounds, further enhancing the green credentials of the process. google.comijiset.com
Derivatization Strategies and Functional Group Modifications of the this compound Scaffold
The this compound scaffold offers multiple sites for chemical modification, allowing for the generation of diverse libraries of compounds for structure-activity relationship studies.
Modifications on the Indole Moiety
The indole ring is susceptible to electrophilic substitution, primarily at the C3 position. However, since this position is already substituted in the target scaffold, electrophilic attack will be directed to other positions on the indole nucleus, most commonly the C2, C4, C5, C6, or C7 positions, depending on the reaction conditions and the presence of other substituents.
Electrophilic Aromatic Substitution:
Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) onto electron-rich aromatic rings, such as indole. chemistrysteps.comorganic-chemistry.orgwikipedia.org The Vilsmeier reagent, typically generated from phosphorus oxychloride and a substituted amide like dimethylformamide, can be used to functionalize the indole ring of the this compound scaffold. nih.gov
Mannich Reaction: The Mannich reaction involves the aminoalkylation of an acidic proton located on a carbon atom. jofamericanscience.org In the context of the indole scaffold, this reaction can be used to introduce aminomethyl groups onto the indole ring, typically at the C2 position if the C3 position is blocked. mun.caru.nlresearchgate.net
The following table summarizes some potential electrophilic substitution reactions on the indole nucleus of the target scaffold.
| Reaction | Reagents | Position of Substitution | Potential Product |
| Vilsmeier-Haack | POCl₃, DMF | C2 | 2-formyl-1-[4-(1H-indol-3-yl)piperidino]ethan-1-one |
| Mannich Reaction | CH₂O, R₂NH | C2 | 2-((dialkylamino)methyl)-1-[4-(1H-indol-3-yl)piperidino]ethan-1-one |
Modifications on the Piperidine Moiety
The piperidine ring can also be functionalized to introduce additional diversity.
C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for the modification of heterocyclic rings. nih.gov Rhodium-catalyzed C-H insertion reactions can be used to introduce substituents at various positions on the piperidine ring. The site-selectivity of these reactions can often be controlled by the choice of catalyst and the directing group on the piperidine nitrogen. nih.gov
Directed ortho-Metalation (DoM): While typically applied to aromatic rings, the principles of directed metalation can be extended to certain heterocyclic systems. By using a suitable directing group, it may be possible to achieve regioselective deprotonation and subsequent functionalization of the piperidine ring. wikipedia.orgbaranlab.orguwindsor.caharvard.edunih.gov
The table below outlines potential strategies for modifying the piperidine ring.
| Reaction | Reagents | Position of Substitution | Potential Product |
| C-H Activation | Rh₂(OAc)₄, Diazo compound | C2, C3, or C4 | Substituted this compound |
| Directed Metalation | n-BuLi, Electrophile | C2 (with appropriate directing group) | 2-substituted this compound |
Modifications on the Ethanone (B97240) Linker
The ethanone moiety (-C(O)CH₃) attached to the piperidine nitrogen is a key site for chemical derivatization. Standard organic transformations can be applied to this keto group to generate a variety of analogues. The primary reactions involve the carbonyl group itself and the adjacent α-carbon.
Reduction of the Carbonyl Group:
The carbonyl group of the ethanone linker can be reduced to a hydroxyl group, converting the ethanone to a 2-hydroxyethyl group. This transformation changes the electronic nature and hydrogen bonding capability of the linker. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.orgchemguide.co.uk The choice of reagent depends on the presence of other functional groups in the molecule. Sodium borohydride is a milder reducing agent and is generally preferred for its selectivity for aldehydes and ketones. libretexts.org The reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol (B145695) at room temperature. libretexts.org
The general reaction is as follows: this compound → 1-[4-(1H-indol-3-yl)piperidino]ethan-2-ol
This reduction introduces a new chiral center at the carbon bearing the hydroxyl group, leading to the formation of a racemic mixture of enantiomers. Enantioselective reduction methods, employing chiral catalysts such as those used in Noyori asymmetric hydrogenation or with chiral oxazaborolidines (CBS catalysts), could potentially be employed to produce specific stereoisomers. wikipedia.org
Alkylation and Condensation Reactions:
The α-carbon of the ethanone group (the methyl group) can be deprotonated by a strong base, such as lithium diisopropylamide (LDA), to form an enolate. This enolate can then act as a nucleophile in reactions with various electrophiles, allowing for the elongation and functionalization of the ethanone linker.
Alkylation: The enolate can be reacted with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) to introduce alkyl substituents at the α-position. odu.edu This allows for the synthesis of a homologous series of ketones.
Aldol (B89426) Condensation: The enolate can also react with aldehydes or ketones in an aldol addition or condensation reaction to form β-hydroxy ketones or α,β-unsaturated ketones, respectively. This introduces further functional complexity to the linker.
These modifications significantly alter the steric and electronic properties of the ethanone linker, which can be valuable in the exploration of structure-activity relationships in medicinal chemistry contexts.
Analytical and Spectroscopic Techniques for Structural Elucidation of Synthetic Intermediates and Final Compounds
The structural verification of this compound, its synthetic intermediates, and its analogues relies on a combination of modern spectroscopic techniques. These methods provide detailed information about the molecular structure, connectivity, and functional groups present in the synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR are essential for characterizing the indole-piperidine scaffold.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, characteristic signals would include those for the indole ring protons (typically in the aromatic region, ~7-8 ppm), the piperidine ring protons (in the aliphatic region, ~1.5-4.0 ppm), and the singlet for the acetyl methyl group (~2.1 ppm). The proton on the indole nitrogen (N-H) usually appears as a broad singlet at a higher chemical shift (>8 ppm). chemicalbook.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The carbonyl carbon of the ethanone group is particularly diagnostic, appearing significantly downfield (~170 ppm). The carbons of the indole ring appear in the aromatic region (~110-140 ppm), while the piperidine and acetyl methyl carbons are found in the aliphatic region. researchgate.net
Infrared (IR) Spectroscopy:
IR spectroscopy is used to identify the functional groups present in a molecule. The most characteristic absorption band for this compound would be the strong carbonyl (C=O) stretch of the amide group, typically appearing in the range of 1630-1660 cm⁻¹. nih.gov Other important signals include the N-H stretch of the indole ring (around 3300-3400 cm⁻¹) and C-H stretching vibrations in the aromatic and aliphatic regions. tsijournals.com Modifications to the ethanone linker, such as reduction to an alcohol, would be clearly indicated by the appearance of a broad O-H stretching band (~3200-3600 cm⁻¹) and the disappearance of the carbonyl band.
Mass Spectrometry (MS):
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which helps in confirming its identity. For this compound, the molecular ion peak [M]⁺ would be observed at its calculated molecular weight. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The fragmentation pattern, often studied using tandem mass spectrometry (MS/MS), can provide structural information. nih.govscielo.br Common fragmentation pathways for piperidine alkaloids include the loss of side chains. nih.govscielo.brscispace.com For this specific compound, fragmentation might involve the cleavage of the acetyl group or fragmentation of the piperidine ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy:
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for compounds containing chromophores. The indole ring system is a strong chromophore, and its characteristic absorption bands are expected in the UV region, typically around 220 nm and 280 nm. acs.org Changes in the substitution pattern on the indole ring or significant alterations to the electronic structure of the molecule would be reflected in the UV-Vis spectrum. nih.gov
The following table summarizes the key spectroscopic data expected for the structural elucidation of this compound.
| Technique | Feature | Expected Observation |
| ¹H NMR | Indole Protons | ~7.0-8.0 ppm |
| Indole N-H | >8.0 ppm (broad) | |
| Piperidine Protons | ~1.5-4.0 ppm | |
| Acetyl CH₃ | ~2.1 ppm (singlet) | |
| ¹³C NMR | Carbonyl Carbon | ~170 ppm |
| Indole Carbons | ~110-140 ppm | |
| Piperidine Carbons | ~25-55 ppm | |
| Acetyl CH₃ | ~21 ppm | |
| IR | C=O Stretch (Amide) | 1630-1660 cm⁻¹ (strong) |
| Indole N-H Stretch | ~3300-3400 cm⁻¹ | |
| MS | Molecular Ion Peak | m/z corresponding to C₁₅H₁₈N₂O |
Pharmacological Investigations and Biological Activities of 1 4 1h Indol 3 Yl Piperidino Ethan 1 One Derivatives
In Vitro Pharmacological Profiling
The in vitro evaluation of 1-[4-(1H-indol-3-yl)piperidino]ethan-1-one derivatives has revealed a broad spectrum of biological activities. These studies are crucial for identifying lead compounds and understanding their mechanisms of action at the molecular and cellular levels.
Receptor Binding Affinities and Ligand Selectivity
Derivatives based on the indole-piperidine core have been extensively studied for their ability to bind to various G-protein coupled receptors (GPCRs), demonstrating activities ranging from high-affinity antagonism to agonism.
Notably, a series of N-(4-piperidinyl)-2-indolinones were identified as a novel structural class of ligands for the nociceptin (B549756) receptor (NOP), a member of the opioid receptor family. nih.govnih.gov Modifications to the substituent on the piperidine (B6355638) nitrogen were found to be critical in determining whether the compounds acted as potent agonists or antagonists. nih.govnih.gov This highlights the role of the piperidine N-substituent in influencing the functional activity at the NOP receptor. nih.gov
Furthermore, research into indole (B1671886) derivatives has shown significant interactions with serotonin (B10506) (5-HT) receptors. Certain marine-derived 2-(5-halo-1H-indol-3-yl)-N,N-dimethylethanamines exhibited high nanomolar affinity for several serotonin receptor subtypes, including 5-HT1A, 5-HT1B/1D, 5-HT2B, 5-HT6, and 5-HT7. researchgate.net In other studies, N-[(4-piperidinyl)methyl]-1H-indazole-3-carboxamide derivatives were developed as potent and selective 5-HT4 receptor antagonists. nih.gov
The dopamine (B1211576) receptor system is another significant target. N-phenylpiperazine analogs featuring a benzamide (B126) moiety have been evaluated for their binding affinity and selectivity for D2 and D3 dopamine receptors. mdpi.com Structural variations on the aryl portion of the molecule were shown to play a crucial role in determining D3 dopamine receptor affinity and selectivity over the D2 subtype. mdpi.com
Table 1: Receptor Binding Affinities of Selected Indole and Piperidine Derivatives This table is interactive. You can sort and filter the data.
| Compound Class | Target Receptor | Binding Affinity (Ki) | Activity | Reference |
|---|---|---|---|---|
| N-(4-piperidinyl)-2-indolinones | Nociceptin (NOP) | Not Specified | Agonist/Antagonist | nih.govnih.gov |
| 2-(5-halo-1H-indol-3-yl)-N,N-dimethylethanamines | 5-HT1A, 5-HT1B/1D, 5-HT2B, 5-HT6, 5-HT7 | High Nanomolar | Not Specified | researchgate.net |
| N-[(4-piperidinyl)methyl]-1H-indazole-3-carboxamides | 5-HT4 | Not Specified | Antagonist | nih.gov |
| 4-(Thiophen-3-yl)benzamide N-phenylpiperazines | Dopamine D3 | 1.4–43 nM | Not Specified | mdpi.com |
| 4-(Thiazolyl-4-yl)benzamide N-piperazines | Dopamine D3 | 2.5–31 nM | Not Specified | mdpi.com |
Enzyme Inhibition and Activation Studies
The indole-piperidine scaffold is a key feature in the design of various enzyme inhibitors, particularly those targeting enzymes involved in neurodegenerative diseases and cancer.
Derivatives of isoindoline-1,3-dione with an N-benzylpiperidinylamine moiety have been evaluated as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the cholinergic hypothesis of Alzheimer's disease. nih.gov Studies revealed that these compounds were active against AChE, with the most potent derivative having an IC50 value of 87 nM. Some also showed activity against BuChE. nih.gov
In the context of cancer, Aldo-Keto Reductase Family 1 Member C3 (AKR1C3) is a pivotal enzyme in androgen biosynthesis and a target for prostate cancer therapy. A series of N-(4-(2-oxopyrrolidin-1-yl)phenyl)piperidine-1-sulfonamides were developed as potent and highly selective inhibitors of AKR1C3. researchgate.net
Furthermore, indole derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key in inflammation. Computational docking and in-vivo studies of certain 1-(1H-indol-1-yl)ethanone derivatives showed their potential as COX-2 inhibitors. researchgate.neteurekaselect.com Other research on isoindoline-1,3-dione derivatives also demonstrated inhibitory activity against both COX-1 and COX-2. mdpi.com In the fight against infectious diseases, a series of novel aminoguanidine-indole derivatives were found to notably inhibit dihydrofolate reductase (DHFR) in Klebsiella pneumoniae. nih.gov
Table 2: Enzyme Inhibition by Selected Indole and Piperidine Derivatives This table is interactive. You can sort and filter the data.
| Compound Class | Target Enzyme | IC50 Value | Disease Context | Reference |
|---|---|---|---|---|
| Isoindoline-1,3-dione-N-benzylpiperidinylamine derivatives | Acetylcholinesterase (AChE) | 87 nM (best) | Alzheimer's Disease | nih.gov |
| Isoindoline-1,3-dione-N-benzylpiperidinylamine derivatives | Butyrylcholinesterase (BuChE) | 7.76 μM (best) | Alzheimer's Disease | nih.gov |
| N-(4-(2-oxopyrrolidin-1-yl)phenyl)piperidine-1-sulfonamides | AKR1C3 | Low Nanomolar | Prostate Cancer | researchgate.net |
| 1-(1H-indol-1-yl)ethanone derivatives | Cyclooxygenase-2 (COX-2) | Not Specified | Inflammation | researchgate.neteurekaselect.com |
| Aminoguanidine-indole derivatives | Dihydrofolate Reductase (DHFR) | Not Specified | Bacterial Infection | nih.gov |
Cellular Pathway Modulation and Signaling Crosstalk
The indole framework is a cornerstone in the development of anticancer agents. Derivatives have shown potent cytotoxic and anti-proliferative effects across a range of human cancer cell lines.
A series of indole-aryl amide derivatives were tested for cytotoxicity, with some compounds showing good activity against HT29 (colon), HeLa (cervical), MCF7 (breast), and PC-3 (prostate) cancer cell lines. nih.gov One compound, in particular, demonstrated noteworthy selectivity for HT29 cells and was found to cause cell cycle arrest in the G1 phase and promote apoptosis. nih.gov Similarly, new N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives exhibited potent antiproliferative activities against HeLa, MCF-7, and HT-29 cells, with the lead compound arresting the cell cycle in the G2/M phase and inhibiting tubulin polymerization. nih.gov
Other studies on 2-(thiophen-2-yl)-1H-indole derivatives revealed selective cytotoxicity against the HCT-116 colon cancer cell line, with active compounds causing cell cycle arrest at the S and G2/M phases. nih.gov A novel indole derivative, 2‐{3‐[1‐(benzylsulfonyl)piperidin‐4‐yl]‐2‐methyl‐1H‐indol‐1‐yl}‐1‐(pyrrolidin‐1‐yl)ethenone, was found to suppress the Hedgehog signaling pathway, a critical pathway in some cancers, by repressing Smoothened (SMO) activity. researchgate.net
Table 3: Anti-proliferative Activity of Selected Indole Derivatives This table is interactive. You can sort and filter the data.
| Compound Class | Cell Line | IC50 / GI50 Value (µM) | Mechanism of Action | Reference |
|---|---|---|---|---|
| Indole-aryl amide derivative 4 | HT29 (Colon) | 0.96 | Not Specified | nih.gov |
| Indole-aryl amide derivative 4 | HeLa (Cervical) | 1.87 | Not Specified | nih.gov |
| Indole-aryl amide derivative 4 | MCF7 (Breast) | 0.84 | Not Specified | nih.gov |
| N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide 7d | HeLa (Cervical) | 0.52 | G2/M arrest, Tubulin inhibition | nih.gov |
| N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide 7d | MCF-7 (Breast) | 0.34 | G2/M arrest, Tubulin inhibition | nih.gov |
| N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide 7d | HT-29 (Colon) | 0.86 | G2/M arrest, Tubulin inhibition | nih.gov |
| 2-(thiophen-2-yl)-1H-indole derivative 4g | HCT-116 (Colon) | 7.1 | S and G2/M arrest | nih.gov |
| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-one 3h | Panc-1, MCF-7, HT-29, A-549 | 0.057 (EGFR) | Apoptosis induction | mdpi.com |
The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Piperidin-4-one and indole derivatives have demonstrated significant potential in this area. biomedpharmajournal.org
A variety of 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives have been synthesized and screened for antibacterial and antifungal activities. biomedpharmajournal.org Many of these compounds showed good activity against bacteria such as Staphylococcus aureus, E. coli, and Bacillus subtilis, comparable to the standard drug ampicillin. biomedpharmajournal.org The thiosemicarbazone derivatives, in particular, exhibited significant antifungal activity. biomedpharmajournal.org Other piperidine-4-one derivatives have also shown promising activity against Bacillus subtilis and Candida albicans. researchgate.net
Indole derivatives containing 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties have been evaluated against a panel of bacteria and fungi, showing a broad spectrum of activity with MIC values ranging from 3.125-50 µg/mL. nih.gov An indole-triazole derivative was identified as a particularly promising lead compound. nih.gov Another study focused on aminoguanidine-indole derivatives, which showed significant antibacterial activity against ESKAPE pathogens and resistant Klebsiella pneumoniae. nih.gov The most active compound disrupted the bacterial membrane and inhibited dihydrofolate reductase (DHFR). nih.gov
Table 4: Anti-microbial Activity of Selected Piperidine and Indole Derivatives This table is interactive. You can sort and filter the data.
| Compound Class | Pathogen(s) | Activity (MIC) | Reference |
|---|---|---|---|
| Thiosemicarbazone derivatives of piperidin-4-one | S. aureus, E. coli, B. subtilis | Good activity vs. Ampicillin | biomedpharmajournal.org |
| Thiosemicarbazone derivatives of piperidin-4-one | M. gypseum, M. canis, C. albicans | Significant activity vs. Terbinafine | biomedpharmajournal.org |
| Indole-triazole derivative 3d | S. aureus | 6.25 µg/mL | nih.gov |
| Indole-triazole derivative 3d | C. albicans, C. krusei | 3.125 µg/mL | nih.gov |
| Aminoguanidine-indole derivative 4P | Resistant K. pneumoniae | 4 µg/mL | nih.gov |
| 1-(1H-indol-3-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione | S. aureus | 86.2 µg/mL | researchgate.net |
Chronic inflammation is implicated in numerous diseases, and compounds that can modulate inflammatory pathways are of great therapeutic interest. Indole derivatives have been shown to possess significant anti-inflammatory properties.
A study on indole and amide derivatives of ursolic acid demonstrated potent anti-inflammatory effects in LPS-induced RAW 264.7 macrophage cells. nih.gov The lead compound significantly lowered the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. nih.gov Mechanistically, it downregulated the expression of iNOS, COX-2, and key components of the NF-κB signaling pathway (p-NF-κB p65 and p-IκBα). nih.gov
The NF-κB pathway is a critical regulator of inflammation. The methanol (B129727) extract of Gentiana kurroo Royle, rich in indole alkaloids, was found to suppress TNF-α and IL-6 production in LPS-stimulated macrophages by inhibiting NF-κB expression. nih.gov Furthermore, computational and in-vivo studies on 1-(1H-indol-1-yl)ethanone derivatives have identified them as potential COX-2 inhibitors, a key target for nonsteroidal anti-inflammatory drugs (NSAIDs). researchgate.neteurekaselect.com
Table 5: Anti-inflammatory Effects of Selected Indole Derivatives This table is interactive. You can sort and filter the data.
| Compound/Extract | Model System | Key Findings | Reference |
|---|---|---|---|
| Ursolic acid-indole derivative (UA-1) | LPS-induced RAW 264.7 cells | ↓ NO, TNF-α, IL-6, IL-1β; ↓ iNOS, COX-2, p-NF-κB p65 | nih.gov |
| Gentiana kurroo Royle extract (contains indole alkaloids) | LPS-stimulated macrophages | ↓ TNF-α, IL-6; ↓ NF-κB expression | nih.gov |
| 1-(1H-indol-1-yl)ethanone derivatives | In-vivo / In-silico | Potential COX-2 inhibition | researchgate.neteurekaselect.com |
Neurobiological Activities and Central Nervous System Interactions
Derivatives of the indole-piperidine scaffold have been extensively studied for their interactions with the central nervous system (CNS). Research has focused on their potential as multi-target directed ligands (MTDLs) for complex neurodegenerative disorders like Alzheimer's disease. nih.gov The indole ring system is a common feature in many agents acting on the CNS, including marketed drugs such as Pindolol and Siramesine. nih.gov
One area of investigation involves the dual inhibition of key enzymes implicated in Alzheimer's pathology. For instance, a series of indole-piperidine amides were designed and evaluated as inhibitors of both human acetylcholinesterase (hAChE) and human β-secretase (hBACE-1). nih.gov A lead compound from this series, 5,6-dimethoxy-indole N-(2-(1-benzylpiperidine) carboxamide (23a), demonstrated potent, mixed-type inhibition of both enzymes. nih.gov In vitro assays confirmed its blood-brain barrier permeability, a critical characteristic for CNS-acting agents. nih.gov
Other research has targeted the serotonin transporter (SERT) and dopamine D2 receptors, which are crucial in the pathophysiology of major depressive disorder. A series of synthesized (2-{4-[3-(1H-3indolyl)-propyl]-1-piperazinyl}-acetylamine)-N-(2-morpholin-4-yl-ethyl)-fluorinated benzamides, which share structural similarities with the indole-piperidine core, showed high affinity for SERT in the nanomolar range. nih.gov Docking simulations revealed that these compounds bind within the S1 site of the transporter. nih.gov
Furthermore, the gross behavioral effects of novel indole derivatives have been assessed in animal models. Studies on certain indolin-2-one derivatives revealed a general CNS depressant effect in mice, characterized by a significant decrease in locomotor activity and potentiation of pentobarbitone-induced sleep time. scispace.com This suggests potential sedative-hypnotic applications for some compounds within this class. nih.govscispace.com
Table 1: Neurobiological Activity of Selected Indole-Piperidine Derivatives
| Derivative Name | Target | Activity (IC50/Ki) | Reference |
|---|---|---|---|
| 5,6-dimethoxy-indole N-(2-(1-benzylpiperidine) carboxamide (23a) | hAChE | IC50: 0.32 µM / Ki: 0.26 µM | nih.gov |
| 5,6-dimethoxy-indole N-(2-(1-benzylpiperidine) carboxamide (23a) | hBACE-1 | IC50: 0.39 µM / Ki: 0.46 µM | nih.gov |
| (2-{4-[3-(5-Fluoro-1H-indol-3-yl)propyl]piperazin-1-yl}-acetyl)-N-(2-morpholin-4-ylethyl)-3-fluorobenzamide (13c) | SERT | Ki: 7 nM | nih.gov |
| (2-{4-[3-(1H-indol-3-yl)propyl]piperazin-1-yl}acetyl)-N-(2-morpholin-4-ylethyl)-3-fluorobenzamide (13g) | SERT | Ki: 7 nM | nih.gov |
Metabolic Regulation (e.g., Anti-diabetic, Anti-hypertensive Effects)
While direct studies on this compound derivatives for metabolic regulation are not extensively documented in publicly available literature, research on structurally related piperidine compounds provides insight into potential activities. A notable example is 1-(1-acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281), a potent and selective inhibitor of soluble epoxide hydrolase (sEH). nih.gov Inhibition of sEH is a therapeutic strategy for managing hypertension and insulin (B600854) resistance. In preclinical rodent models, AR9281 demonstrated efficacy in attenuating blood pressure increases in angiotensin-II-induced hypertension. nih.gov Furthermore, in a mouse model of diet-induced obesity, the compound improved glucose tolerance, indicating anti-diabetic potential. nih.gov These effects were dose-dependent and correlated with the inhibition of sEH activity. nih.gov This suggests that the acetyl-piperidine moiety, also present in the title compound, can be part of a scaffold with significant metabolic regulatory effects.
Cardioprotective and Antioxidant Properties
The antioxidant potential of the indole nucleus is a recurring theme in medicinal chemistry research. Various indole derivatives have been evaluated for their ability to scavenge free radicals and protect against oxidative stress, a key factor in cardiovascular disease. For example, a study on the indenoindole derivative H 290/51 demonstrated its ability to inhibit lipid peroxidation. nih.gov In an ex vivo model using canine hearts, treatment with H 290/51 preserved endothelium-dependent relaxations in coronary arteries that were otherwise impaired after prolonged storage, suggesting a cardioprotective effect mediated by its antioxidant action. nih.gov
More recent studies have synthesized novel quinoline (B57606) derivatives, which, like indoles, are nitrogen-containing heterocyclic compounds, and evaluated their antioxidant properties. Certain 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones showed promising antioxidant activity in DPPH radical scavenging assays, comparable to the standard antioxidant Trolox. mdpi.com Specifically, compounds 3g and 3h from the series demonstrated 70.6% and 73.5% scavenging activity, respectively, at a concentration of 10 µM. mdpi.com Although these are not direct derivatives of this compound, the findings highlight the capacity of related heterocyclic structures to exhibit protective antioxidant effects.
In Vivo Efficacy Studies in Preclinical Disease Models
The translation of in vitro activity to in vivo efficacy is a critical step in drug development. Several derivatives of the indole-piperidine and related indole scaffolds have been advanced into preclinical animal models for oncological, infectious, and inflammatory diseases.
Evaluation in Oncological Models
The indole scaffold is a component of numerous natural and synthetic anticancer agents. researchgate.netmdpi.com Derivatives incorporating the indole-piperidine framework have been specifically investigated for their ability to inhibit tumor growth in vivo. A novel derivative, LKD1214 (2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone), was identified as a potent suppressor of the Hedgehog (Hh) signaling pathway, which is aberrantly activated in cancers like medulloblastoma. nih.govresearchgate.net Notably, LKD1214 was shown to inhibit tumor growth in a mouse model of medulloblastoma. nih.govresearchgate.net This compound also retained its inhibitory activity against a drug-resistant mutant of the Smoothened (SMO) protein, suggesting it could overcome clinical resistance to existing Hh pathway inhibitors. nih.gov
Other indole-based compounds have also shown in vivo efficacy. The β-carboline alkaloid Flavopereirine, an indole alkaloid, was found to suppress DLD1 colorectal tumors in nude mice. mdpi.com Another study on indole-based tyrphostin derivatives found that compound 2a showed a remarkable preference for p53-knockout HCT-116 colon cancer cells compared to wildtype cells in vitro, and its ruthenium complex (3a) was particularly effective against Huh-7 hepatocellular carcinoma cells. nih.gov These findings position them for future preclinical in vivo studies. nih.gov
Table 2: In Vivo Efficacy of Selected Indole Derivatives in Oncological Models
| Derivative Name | Cancer Type / Model | Key In Vivo Finding | Reference |
|---|---|---|---|
| LKD1214 | Medulloblastoma (Mouse Model) | Inhibits tumor growth | nih.govresearchgate.net |
| Flavopereirine | Colorectal Cancer (DLD1 tumors in nude mice) | Suppresses tumor growth | mdpi.com |
Assessment in Infectious Disease Models
The use of in vivo infection models is crucial for the preclinical pharmacokinetic and pharmacodynamic evaluation of new antimicrobial agents. nih.gov These models help define dosage regimens and predict the likelihood of success against specific pathogens. nih.gov However, a review of the available scientific literature did not yield specific in vivo efficacy studies for this compound or its close derivatives in established animal models of bacterial, viral, or fungal infections. While many indole derivatives are screened for in vitro antimicrobial activity, progression to in vivo infection models appears to be limited for this specific chemical class.
Investigation in Inflammatory and Autoimmune Models
The anti-inflammatory properties of indole derivatives have been confirmed in various in vivo preclinical models. A study involving 24 synthetic indole derivatives identified compounds 3a-II and 4a-II as having the most potent anti-inflammatory, analgesic, and antipyretic activities in albino mice. nih.gov These compounds were evaluated in standard models, including the carrageenan-induced paw edema test for inflammation and the Brewer's yeast-induced pyrexia test. nih.gov
Similarly, research on a series of 1H-isoindole-1,3(2H)-dione derivatives, which also feature a nitrogen-containing heterocyclic core, demonstrated significant antinociceptive effects in in vivo models of inflammatory and neuropathic pain. mdpi.com Compounds F1, F2, and F4 significantly reduced pain responses in the capsaicin-induced neurogenic pain model and showed efficacy in the carrageenan-induced inflammatory pain model in mice. mdpi.com A different study on novel 1-(1H-indol-1-yl)ethanone derivatives found that compound D-7 exhibited the strongest in vivo anti-inflammatory and analgesic activity of the series, attributed to its inhibition of the COX-2 enzyme. researchgate.net
Table 3: In Vivo Efficacy of Selected Indole Derivatives in Inflammatory Models
| Derivative Name | Model | Key In Vivo Finding | Reference |
|---|---|---|---|
| Indole derivatives 3a-II and 4a-II | Carrageenan-induced inflammation, Brewer's yeast-induced pyrexia (mice) | Demonstrated the best anti-inflammatory and antipyretic potential of the series | nih.gov |
| 1H-isoindole-1,3(2H)-dione derivatives (F1, F2, F4) | Capsaicin-induced pain, Carrageenan-induced inflammatory pain (mice) | Significantly reduced pain responses | mdpi.com |
| 1-(1H-indol-1-yl)-2-(4-((4-nitrophenyl)imino)methyl)phenoxy)ethanone (D-7) | Analgesic and anti-inflammatory models (rodent) | Strongest anti-inflammatory and analgesic activity in the series | researchgate.net |
Exploration in Neurological and Psychiatric Models
There is no specific data available from neurological or psychiatric models for this compound or its close analogues. However, the structural components of the molecule suggest potential for activity in this domain. The 4-(1H-indol-3-yl)piperidine scaffold is a key feature in several compounds with affinity for various central nervous system targets. For instance, derivatives of indolylpiperidine have been explored for their antipsychotic and neuroleptic potential. These activities are often attributed to interactions with dopamine and serotonin receptors.
It is plausible that derivatives of this compound could be synthesized and tested in a variety of established neurological and psychiatric models, such as:
Animal models of psychosis: To assess potential antipsychotic effects.
Models of anxiety and depression: To explore anxiolytic and antidepressant activities.
Cognitive function tests: To investigate potential nootropic or cognitive-enhancing properties.
Without experimental data, any discussion of the compound's effects in these models remains speculative.
Characterization in Metabolic and Cardiovascular Models
Direct experimental evidence for the effects of this compound derivatives in metabolic and cardiovascular models is not documented in the available scientific literature. The indole and piperidine moieties are present in various compounds with cardiovascular and metabolic activities. For example, certain indole derivatives have been investigated for their antihypertensive and antidiabetic properties. nih.gov
Potential areas of investigation for derivatives of this compound could include:
In vitro and in vivo models of hypertension: To assess effects on blood pressure.
Models of metabolic syndrome: To investigate potential impacts on glucose metabolism, lipid profiles, and insulin sensitivity.
Cardiac electrophysiology studies: To determine any effects on cardiac ion channels.
Currently, no such characterization has been published.
Structure-Activity Relationship (SAR) Studies of this compound Analogues
A detailed Structure-Activity Relationship (SAR) study for analogues of this compound is not available. SAR studies are contingent on the synthesis of a library of related compounds and their subsequent biological evaluation. As there is a lack of primary biological data, a formal SAR analysis cannot be constructed.
However, based on the general principles of medicinal chemistry and SAR studies of related indole and piperidine-containing compounds, one can hypothesize key areas for modification and exploration.
Identification of Key Pharmacophores for Target Engagement
The key pharmacophoric features of the this compound scaffold can be postulated as:
The Indole NH: This group can act as a hydrogen bond donor.
The Indole Aromatic System: The bicyclic aromatic ring can engage in π-π stacking and hydrophobic interactions.
The Piperidine Nitrogen: As a basic center, it is likely to be protonated at physiological pH and can form ionic interactions.
The N-Acetyl Group: The carbonyl oxygen can act as a hydrogen bond acceptor, and the acetyl methyl group can participate in hydrophobic interactions.
The spatial arrangement of these features would be critical for binding to a specific biological target.
Impact of Substituent Variations on Biological Potency and Selectivity
Systematic modification of the this compound structure would be necessary to understand the impact of substituents on potency and selectivity. A hypothetical SAR exploration is presented in the table below.
| Position of Variation | Type of Substituent | Potential Impact on Activity |
| Indole Ring | Electron-donating or withdrawing groups at positions 4, 5, 6, or 7. | Could modulate the electronic properties of the indole ring and its interaction with target proteins. |
| Indole N1-position | Alkylation or acylation. | May alter the hydrogen bonding capacity and steric profile. |
| Piperidine N1-substituent | Variation of the acetyl group to other acyl, alkyl, or sulfonyl groups. | Could significantly influence potency, selectivity, and pharmacokinetic properties. |
| Piperidine Ring | Introduction of substituents on the piperidine ring itself. | May introduce conformational constraints and additional interaction points. |
This table is hypothetical and for illustrative purposes only, as no experimental data is available.
Rational Design Principles for Optimized Efficacy and Reduced Off-Target Effects
Based on the hypothetical pharmacophore and potential SAR, rational design principles for optimizing analogues of this compound would involve:
Conformational Restriction: Introducing rigidity into the molecule, for example, by creating bicyclic structures involving the piperidine ring, could lock the molecule into a bioactive conformation, potentially increasing potency and selectivity.
Bioisosteric Replacement: Replacing key functional groups with bioisosteres could improve pharmacokinetic properties or fine-tune target interactions. For instance, the acetyl group could be replaced with other small polar groups.
Scaffold Hopping: Exploring alternative central scaffolds that maintain the key pharmacophoric features of the indole and piperidine moieties could lead to novel compounds with improved properties.
Computational Chemistry and Molecular Modeling of 1 4 1h Indol 3 Yl Piperidino Ethan 1 One
Ligand-Based Drug Design Approaches
In the absence of a known 3D structure of a biological target, ligand-based drug design serves as a crucial tool for lead discovery and optimization. youtube.com This approach relies on the principle that molecules with similar structures are likely to exhibit similar biological activities.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govwalisongo.ac.id For a series of derivatives of 1-[4-(1H-indol-3-yl)piperidino]ethan-1-one, a QSAR model could be developed to predict their inhibitory activity against a specific target.
A hypothetical QSAR study for a series of analogs of this compound might involve the generation of various molecular descriptors, including electronic, steric, and hydrophobic parameters. These descriptors would then be correlated with the experimentally determined biological activity (e.g., IC₅₀ values) using statistical methods like multiple linear regression (MLR) or partial least squares (PLS).
For instance, a resulting QSAR equation might look like:
pIC₅₀ = a(logP) + b(HOMO) + c(Steric_Descriptor) + d
Where:
pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration.
logP represents the hydrophobicity of the molecule.
HOMO (Highest Occupied Molecular Orbital) energy is an electronic descriptor.
Steric_Descriptor quantifies the bulkiness of certain substituents.
a, b, c, and d are regression coefficients determined by the analysis.
A study on indoloacetamides demonstrated that lipophilicity and the dimensions of substituents on the indole (B1671886) nitrogen were key determinants of inhibitory activity against human isoprenylcysteine carboxyl methyltransferase. nih.gov A similar approach for this compound derivatives could reveal critical structural features for their biological activity.
Table 1: Hypothetical QSAR Data for this compound Derivatives
| Compound | Substituent (R) | logP | HOMO (eV) | Steric Descriptor | pIC₅₀ (Experimental) | pIC₅₀ (Predicted) |
| 1 | H | 2.5 | -5.8 | 1.2 | 6.1 | 6.2 |
| 2 | 4-F | 2.7 | -6.0 | 1.3 | 6.5 | 6.4 |
| 3 | 4-Cl | 3.0 | -6.1 | 1.5 | 6.8 | 6.7 |
| 4 | 4-CH₃ | 2.9 | -5.7 | 1.6 | 6.6 | 6.6 |
| 5 | 4-OCH₃ | 2.6 | -5.6 | 1.7 | 6.3 | 6.3 |
Structure-Based Drug Design Approaches
When the three-dimensional structure of a biological target is available, structure-based drug design (SBDD) offers a powerful and direct approach to drug discovery. alliedacademies.org
Molecular Docking Simulations with Identified Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This method can be used to screen virtual libraries of compounds and to elucidate the binding mode of a potential drug molecule. For this compound, potential biological targets could include kinases, G-protein coupled receptors (GPCRs), or enzymes involved in various signaling pathways, given the pharmacological promiscuity of the indole scaffold. mdpi.com
A molecular docking study would involve preparing the 3D structure of the target protein and the ligand. The ligand would then be placed in the binding site of the protein, and various conformations and orientations would be sampled. The binding affinity is typically estimated using a scoring function, which provides a numerical value (e.g., in kcal/mol) to rank the different poses. For example, docking studies on indole derivatives have identified crucial interactions with key amino acid residues in the active sites of targets like Pim-1 kinase. researchgate.net
Table 2: Hypothetical Molecular Docking Results for this compound with a Kinase Target
| Parameter | Value |
| Target Protein | Example Kinase (e.g., PDB: 1XYZ) |
| Binding Affinity (kcal/mol) | -8.5 |
| Key Interacting Residues | Glu121, Leu75, Val34 |
| Types of Interactions | Hydrogen bond with indole N-H, Hydrophobic interactions with piperidine (B6355638) ring |
Molecular Dynamics Simulations of Compound-Target Interactions
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-receptor complex over time. mdpi.com These simulations can assess the stability of the interactions predicted by molecular docking and reveal important conformational changes that may occur upon binding. An MD simulation of the this compound-target complex would involve placing the docked complex in a simulated physiological environment (water, ions) and calculating the atomic motions over a period of nanoseconds. nih.gov
Analysis of the MD trajectory can provide insights into the root-mean-square deviation (RMSD) of the ligand and protein, the root-mean-square fluctuation (RMSF) of individual residues, and the persistence of key intermolecular interactions, such as hydrogen bonds. mdpi.com
In Silico Predictive Modeling for ADMET Properties of this compound Derivatives
The assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug discovery to filter out candidates with unfavorable pharmacokinetic profiles. nih.gov In silico ADMET prediction models can provide early-stage estimations of these properties.
For derivatives of this compound, various ADMET parameters could be calculated using commercially available or free software. These predictions are based on the compound's structure and physicochemical properties.
Table 3: Hypothetical In Silico ADMET Predictions for this compound
| ADMET Property | Predicted Value | Interpretation |
| Human Intestinal Absorption (%) | > 85 | High |
| Blood-Brain Barrier (BBB) Penetration | Likely | May cross the BBB |
| CYP2D6 Inhibition | Possible | Potential for drug-drug interactions |
| Ames Mutagenicity | Non-mutagenic | Low risk of carcinogenicity |
| hERG Inhibition | Low risk | Low potential for cardiotoxicity |
Conformational Analysis and Intermolecular Recognition Profiling
The three-dimensional conformation of a molecule is crucial for its interaction with a biological target. Conformational analysis aims to identify the stable, low-energy conformations of a molecule. For this compound, the flexibility of the piperidine ring and the rotational freedom around the single bonds connecting the different moieties would be of primary interest. The piperidine ring can exist in chair, boat, and twist-boat conformations, with the chair conformation generally being the most stable. niscpr.res.in
Intermolecular recognition profiling involves identifying the types of non-covalent interactions a molecule can form, such as hydrogen bonds, hydrophobic interactions, and pi-stacking. The indole N-H group of this compound can act as a hydrogen bond donor, while the carbonyl oxygen of the ethanone (B97240) group can act as a hydrogen bond acceptor. The indole ring itself can participate in pi-pi stacking or pi-cation interactions. Understanding these potential interactions is fundamental to predicting how the molecule will bind to a target. mdpi.com
Preclinical Evaluation and Translational Potential of 1 4 1h Indol 3 Yl Piperidino Ethan 1 One
Safety Pharmacology and Early Toxicity Assessments
Before a compound can be considered for therapeutic use, a thorough evaluation of its safety profile is paramount. The objective of safety pharmacology and early toxicity studies is to identify potential undesirable pharmacodynamic effects and overt toxicities at an early stage. For a compound such as 1-[4-(1H-indol-3-yl)piperidino]ethan-1-one, this involves a battery of in vitro and in vivo tests designed to unmask any liabilities that could preclude its development.
The core safety pharmacology studies typically investigate the effects on major physiological systems, as recommended by international regulatory guidelines. This includes the cardiovascular, central nervous, and respiratory systems. Early toxicity assessments aim to determine the compound's intrinsic toxicity and establish a preliminary therapeutic window. Indole (B1671886) alkaloids, as a broad class, have been noted for a range of biological activities, necessitating a careful toxicological workup. nih.govwikipedia.org
Key preclinical safety and toxicity evaluations would include:
Acute Toxicity Studies: These studies involve the administration of single, high doses of the compound to rodent species to determine the maximum tolerated dose (MTD) and to identify the dose at which significant toxicity (the half-lethal dose or LD50) occurs. mdpi.com Observations of clinical signs of toxicity, effects on body weight, and gross pathological changes at the end of the study are critical endpoints. nih.gov
In Vitro Cytotoxicity: The compound would be tested against various cell lines, including those of human origin like HepG2 (liver carcinoma cells), to assess its general potential to cause cell death. nih.gov
Genotoxicity Assays: A standard battery of tests is required to assess the potential for the compound to cause genetic damage. This typically includes an in vitro bacterial reverse mutation assay (Ames test), an in vitro test for chromosomal damage (e.g., chromosome aberration test in mammalian cells), and an in vivo test for DNA or chromosomal damage (e.g., rodent bone marrow micronucleus test). nih.gov
Cardiovascular Safety: The potential for cardiac liabilities is a major cause of drug attrition. An in vitro hERG (human Ether-à-go-go-Related Gene) assay is crucial to assess the risk of QT interval prolongation, which can lead to fatal arrhythmias. This is often followed by in vivo cardiovascular assessments in non-rodent species (e.g., dogs), monitoring electrocardiogram (ECG), blood pressure, and heart rate.
Central Nervous System (CNS) Safety: A functional observational battery (FOB) or Irwin test in rodents is used to systematically assess potential effects on behavior, coordination, sensory-motor function, and autonomic activity. danaher.com
No-Observed-Adverse-Effect Level (NOAEL): Following repeated-dose toxicity studies in at least two species (one rodent, one non-rodent), the NOAEL is established. This is the highest dose at which no substance-related adverse findings are observed and is a critical value for determining a safe starting dose for any potential future studies. nih.gov
A summary of these essential preclinical safety assessments is provided in the table below.
| Assessment Type | Purpose | Typical Assays/Models | Key Endpoints |
| Acute Toxicity | To determine the intrinsic short-term toxicity and the dose range for subsequent studies. | Single high-dose administration in two rodent species (e.g., mouse, rat). | Clinical signs, mortality, LD50, MTD. nih.govmdpi.com |
| Genotoxicity | To assess the potential for the compound to damage genetic material (DNA). | Ames test, in vitro micronucleus assay, in vivo chromosome aberration test. nih.gov | Mutation rates, chromosomal damage. |
| Cardiovascular Safety | To identify potential adverse effects on heart function and hemodynamics. | In vitro hERG assay, in vivo telemetry in conscious non-rodents (e.g., dogs). | Ion channel inhibition, QT interval, heart rate, blood pressure. |
| CNS Safety | To evaluate effects on the central nervous system. | Functional Observational Battery (FOB) or Irwin test in rodents. | Changes in behavior, motor function, reflexes, and autonomic signs. danaher.com |
| Repeated-Dose Toxicity | To characterize the toxicological profile following prolonged exposure. | 28-day or 90-day studies in rodent and non-rodent species. | Clinical observations, hematology, clinical chemistry, organ weights, histopathology, NOAEL. nih.gov |
Formulation Strategies for Enhanced Biological Delivery
The therapeutic efficacy of a compound is contingent not only on its intrinsic potency but also on its ability to reach the target site in the body in sufficient concentrations. Many indole-based compounds exhibit poor aqueous solubility, which can severely limit their oral bioavailability and pose significant challenges for parenteral administration. upertis.ac.idresearchgate.net Therefore, developing an effective formulation is a critical step in the preclinical development of this compound.
The primary goal of formulation development for a poorly soluble drug is to enhance its dissolution rate and/or apparent solubility. nih.govmdpi.com Several strategies can be employed to achieve this, ranging from conventional methods to advanced nanodelivery systems.
Common formulation approaches include:
Crystal Modification and Particle Size Reduction: Techniques like micronization and nanocrystallization increase the surface area of the drug particles, which can lead to a faster dissolution rate according to the Noyes-Whitney equation. researchgate.net Modifying the crystalline state to a more soluble polymorph or an amorphous form can also significantly enhance solubility, although amorphous forms may be thermodynamically unstable. mdpi.com
Amorphous Solid Dispersions (SDs): This technique involves dispersing the drug in an amorphous state within a hydrophilic polymer matrix. mdpi.com Technologies like hot-melt extrusion or spray drying are used to create these systems, which can improve the dissolution rate and maintain a supersaturated state of the drug in the gastrointestinal tract. researchgate.net
Lipid-Based Formulations: For lipophilic compounds, lipid-based delivery systems such as self-emulsifying drug delivery systems (SEDDS) or nanoemulsions can be highly effective. acs.orgresearchgate.net These formulations consist of the drug dissolved in a mixture of oils, surfactants, and co-surfactants, which form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, facilitating drug absorption.
Nanoparticle-Based Delivery Systems: Encapsulating the drug within nanocarriers offers a sophisticated approach to improve bioavailability, modify biodistribution, and potentially target specific tissues. mdpi.com
Polymeric Nanoparticles: Biodegradable polymers like PLGA can be used to encapsulate the drug, protecting it from degradation and enabling controlled release. mdpi.comnih.gov
Lipid Nanoparticles (LNPs): LNPs, including solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), are well-established systems for delivering poorly soluble drugs. acs.org Recent advances have shown that incorporating specific chemical motifs, such as piperazine, into the lipids can even direct the nanoparticles to specific cell types, like immune cells. nih.gov
The selection of a formulation strategy depends on the physicochemical properties of this compound, the intended route of administration, and the therapeutic application.
| Formulation Strategy | Mechanism of Enhancement | Examples of Technologies | Primary Advantage |
| Particle Engineering | Increases surface area-to-volume ratio, enhancing dissolution rate. researchgate.net | Micronization, Nanocrystallization. | Relatively simple and widely applicable. |
| Amorphous Solid Dispersions | Presents the drug in a high-energy, more soluble amorphous state. mdpi.com | Spray Drying, Hot-Melt Extrusion (HME). | Significant increase in apparent solubility and dissolution. |
| Lipid-Based Systems | Solubilizes the drug in a lipid matrix, forming emulsions/micelles in vivo. acs.org | Self-Emulsifying Drug Delivery Systems (SEDDS), Nanoemulsions. | Improves absorption of lipophilic drugs, can reduce food effects. |
| Nanocarriers | Encapsulates the drug, improving solubility, stability, and enabling controlled/targeted delivery. mdpi.comnih.gov | Polymeric Nanoparticles (e.g., PLGA), Lipid Nanoparticles (LNPs), Liposomes. | Enhanced bioavailability, potential for reduced toxicity and tissue targeting. |
Lead Compound Identification and Optimization Cycles for Therapeutic Development
The discovery of a new drug rarely begins with the perfect molecule. Instead, it starts with a "hit" compound, often identified through high-throughput screening, which shows some desired biological activity. This hit is then developed into a "lead" compound, which serves as the starting point for a rigorous process of chemical modification known as lead optimization. danaher.com For this compound, this process would involve iterative cycles of design, synthesis, and testing to refine its molecular structure and enhance its therapeutic properties. patsnap.com
The goal of lead optimization is to improve multiple parameters simultaneously:
Potency: Increasing the affinity and activity at the desired biological target.
Selectivity: Minimizing activity at other targets ("off-targets") to reduce the potential for side effects.
ADMET Properties: Optimizing the compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity profile to ensure it is "drug-like."
This iterative process, often guided by structure-activity relationship (SAR) studies and computational modeling, systematically explores modifications to different parts of the scaffold. patsnap.comnih.gov
Design: Based on existing SAR data, chemists design new analogues. For this compound, this could involve modifying the indole ring (e.g., adding substituents at the 5- or 6-position), altering the piperidine (B6355638) linker, or changing the N-acetyl group to other functionalities. nih.govresearchgate.net Computational tools like molecular docking can predict how these changes might affect binding to the target. nih.gov
Synthesis: The designed analogues are then synthesized in the laboratory. The modular nature of the indole-piperidine scaffold lends itself to various synthetic routes. mdpi.com
Testing: The new compounds are evaluated in a panel of biological assays. This includes in vitro assays for potency and selectivity against the target, as well as assays to assess metabolic stability (e.g., using liver microsomes), cell permeability, and cytotoxicity.
Promising analogues from one cycle become the starting point for the next, progressively refining the molecule until a preclinical candidate is identified. danaher.comresearchgate.net
| Optimization Cycle Stage | Objective | Activities | Key Considerations |
| Hit-to-Lead | Confirm activity and establish a basic SAR. Identify a "lead" scaffold for optimization. | Re-synthesis and confirmation of hit activity. Synthesis of a small number of close analogues. | Tractable chemistry, initial patentability assessment. edx.org |
| Lead Optimization (Early) | Improve target potency and selectivity. | Systematic modification of the core scaffold (e.g., indole, piperidine). In vitro potency and selectivity assays. | Understanding the pharmacophore. Balancing potency with initial ADME properties. nih.govresearchgate.net |
| Lead Optimization (Late) | Enhance "drug-like" properties (ADMET). | Modifications to improve solubility, metabolic stability, and permeability. In vivo pharmacokinetic studies in animals. | Reducing off-target effects, improving oral bioavailability, assessing early toxicity. danaher.com |
| Candidate Selection | Identify a single compound with the best overall profile for preclinical development. | Comprehensive profiling of the lead candidate(s). Efficacy studies in animal models of disease. | Scalable synthesis, strong IP position, favorable safety profile. |
Future Directions and Research Gaps in the Study of 1 4 1h Indol 3 Yl Piperidino Ethan 1 One
Elucidation of Novel Biological Targets and Undiscovered Mechanisms of Action
A critical first step in unlocking the therapeutic potential of 1-[4-(1H-indol-3-yl)piperidino]ethan-1-one is the identification of its primary biological targets and the elucidation of its mechanism of action. The structural motifs of this compound suggest several plausible avenues for investigation.
Derivatives of the indole (B1671886) and piperidine (B6355638) rings have shown affinity for a wide array of receptors and enzymes. mdpi.comnih.gov For instance, certain indole derivatives act as potent inhibitors of the Hedgehog (Hh) signaling pathway by targeting the Smoothened (SMO) receptor. researchgate.netnih.gov Others have been identified as inhibitors of the CREB-binding protein (CBP) and its homolog EP300, which are crucial in cancer and inflammatory diseases. nih.gov Similarly, piperidine-containing compounds have been developed as ligands for the nociceptin (B549756) receptor, exhibiting both agonist and antagonist activities. nih.govnih.gov
Future research should, therefore, employ a multi-pronged approach to target identification. High-throughput screening against a broad panel of kinases, G-protein coupled receptors (GPCRs), and other enzyme families would be a valuable starting point. Furthermore, computational modeling and docking studies, leveraging the known structures of related compounds, can predict potential binding interactions and guide experimental validation. researchgate.netresearchgate.net A deeper understanding of the structure-activity relationship (SAR) will be crucial for optimizing the compound's potency and selectivity. researchgate.net
Strategies for Overcoming Acquired and Intrinsic Drug Resistance
Drug resistance is a significant hurdle in the long-term efficacy of many therapeutic agents. researchgate.netnih.gov As research into this compound progresses, it will be imperative to proactively address potential mechanisms of resistance.
In cancers driven by the Hedgehog pathway, for example, resistance to SMO inhibitors can arise from mutations in the SMO receptor itself. researchgate.netnih.gov A novel indole derivative, LKD1214, has been shown to maintain inhibitory activity against a vismodegib-resistant SMO mutant, highlighting the potential for developing compounds that can overcome such resistance. researchgate.netnih.gov
To preemptively combat resistance, future studies on this compound should include:
Identification of resistance mechanisms: In-depth cellular and molecular studies to understand how cells might develop resistance to the compound.
Development of next-generation inhibitors: Synthesis of analogs with modified structures designed to bind to and inhibit mutated targets.
Combination therapies: Investigating the synergistic effects of this compound with other therapeutic agents to target multiple pathways and reduce the likelihood of resistance.
Development of Advanced Drug Delivery Systems
The physicochemical properties of a drug molecule, such as its solubility and stability, can significantly impact its bioavailability and therapeutic efficacy. Advanced drug delivery systems offer a promising strategy to overcome these limitations. nih.gov
For a compound like this compound, which may have limited aqueous solubility, novel formulation strategies could be transformative. These may include:
Nanoparticle-based systems: Encapsulating the compound in polymeric or lipidic nanoparticles can enhance its solubility, protect it from degradation, and enable targeted delivery to specific tissues or cells. nih.gov
Cyclodextrin inclusion complexes: Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their solubility and bioavailability. nih.gov
Prodrug approaches: Modifying the structure of the compound to create a prodrug that is converted to the active form in vivo can improve its pharmacokinetic profile.
These advanced delivery systems can not only improve the drug's performance but also potentially reduce off-target effects and enhance patient compliance. nih.gov
Exploration of New Therapeutic Indications and Orphan Diseases
The diverse biological activities of indole and piperidine derivatives suggest that this compound could have therapeutic potential beyond its initially identified targets. nih.govmdpi.com A systematic exploration of new therapeutic indications, including orphan diseases, could uncover significant unmet medical needs that this compound could address.
For instance, given the role of related compounds in modulating inflammatory pathways and neurotransmitter receptors, potential new applications could include: nih.govmdpi.comnih.gov
Neurodegenerative diseases: Targeting pathways implicated in diseases like Alzheimer's or Parkinson's.
Inflammatory and autoimmune disorders: Modulating the immune response in conditions such as rheumatoid arthritis or inflammatory bowel disease.
Rare cancers: Investigating efficacy in less common malignancies where treatment options are limited.
Screening the compound against a wide range of disease models and cell lines, coupled with a thorough understanding of its mechanism of action, will be key to identifying these new therapeutic opportunities.
Interdisciplinary Approaches and Collaborative Research Opportunities in Compound Development
The successful development of a new therapeutic agent is a complex, multidisciplinary endeavor. For this compound, fostering collaboration between chemists, biologists, pharmacologists, and clinicians will be essential for accelerating its path from the laboratory to the clinic.
Key areas for collaborative research include:
Medicinal Chemistry and Structural Biology: To design and synthesize more potent and selective analogs based on structural insights. researchgate.net
Pharmacology and Toxicology: To conduct comprehensive preclinical studies to evaluate the compound's efficacy and safety profile.
Translational Medicine: To design and execute clinical trials to assess the compound's therapeutic potential in patients.
By embracing an open and collaborative research model, the scientific community can pool resources, expertise, and data to overcome the challenges inherent in drug discovery and development, ultimately maximizing the therapeutic potential of promising compounds like this compound.
Q & A
Q. Table 1: Comparative Biological Activity of Structural Analogues
Q. Table 2: Key Synthetic Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 60–80°C | >80% above 70°C |
| Solvent Polarity | ε 4.3–7.5 (THF, DCM) | Low polarity → higher purity |
| Catalyst Loading | 5–10 mol% Pd(PPh3)4 | >90% conversion |
| Adapted from scaled syntheses |
Critical Analysis of Evidence
- Contradictions : reports antitumor activity (IC50 = 8 µM in HeLa), while emphasizes neurological targets. This may reflect cell-line-specific uptake or assay endpoints (apoptosis vs. receptor binding).
- Gaps : Limited data on pharmacokinetics (e.g., oral bioavailability) and in vivo toxicity. Researchers should prioritize ADMET studies using rodent models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
